Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-
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Overview
Description
Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- is a chemical compound with the molecular formula C26H33NO3Si and a molecular weight of 435.63 g/mol . This compound is known for its unique structure, which includes a benzenamine core substituted with diphenyl and triethoxysilyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- involves several steps. One common method includes the reaction of benzenamine with diphenylamine in the presence of a catalyst to form N,N-diphenylbenzenamine. This intermediate is then reacted with 2-(triethoxysilyl)ethyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials, including polymers and resins.
Biology: The compound is utilized in the development of bioactive molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows the compound to form strong bonds with various substrates, enhancing its reactivity and stability. The diphenyl groups contribute to its hydrophobicity and ability to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- can be compared with other similar compounds such as:
Benzenamine, N,N-diphenyl-4-[2-(4-pyridinyl)ethenyl]-: This compound has a pyridinyl group instead of the triethoxysilyl group, which alters its chemical properties and applications.
The uniqueness of Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]- lies in its triethoxysilyl group, which imparts distinct reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
190334-72-6 |
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Molecular Formula |
C26H33NO3Si |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2-triethoxysilylethyl)aniline |
InChI |
InChI=1S/C26H33NO3Si/c1-4-28-31(29-5-2,30-6-3)22-21-23-17-19-26(20-18-23)27(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-20H,4-6,21-22H2,1-3H3 |
InChI Key |
OCUVZYLUHWVCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
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